molecular formula C15H15BrN2O2 B13991656 Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate

Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B13991656
M. Wt: 335.20 g/mol
InChI Key: SCULJZKPDRBHKD-UHFFFAOYSA-N
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Description

Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate is a pyrazole-derived ester featuring a 3-bromophenyl substituent at the N1 position and a cyclopropyl group at the C5 position of the pyrazole ring. Its molecular formula is C₁₅H₁₅BrN₂O₂, with a molar mass of 335.20 g/mol.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

ethyl 1-(3-bromophenyl)-5-cyclopropylpyrazole-4-carboxylate

InChI

InChI=1S/C15H15BrN2O2/c1-2-20-15(19)13-9-17-18(14(13)10-6-7-10)12-5-3-4-11(16)8-12/h3-5,8-10H,2,6-7H2,1H3

InChI Key

SCULJZKPDRBHKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C3CC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the pyrazole core via cyclization of appropriate β-dicarbonyl compounds with hydrazines.
  • Introduction of the cyclopropyl substituent at the C-5 position through the choice of starting β-diketones or ketoesters.
  • Installation of the 3-bromophenyl group at the N-1 position via arylation or starting from substituted hydrazines.
  • Esterification or retention of the ethyl ester functionality at the C-4 position.

Synthesis of Pyrazole Core with Cyclopropyl Substitution

According to a study on pyrazole derivatives synthesis, the cyclopropyl group at C-5 can be introduced by starting with 1-cyclopropylethan-1-one as a key intermediate. This ketone undergoes Claisen condensation with dimethyl oxalate to afford a diketoester intermediate, which upon cyclization with substituted hydrazines yields 1,5-disubstituted pyrazole-3-carboxylate esters, including cyclopropyl-substituted pyrazoles.

Step Reagents/Conditions Description Yield (%)
1 1-Cyclopropylethan-1-one + Dimethyl oxalate + Potassium tert-butoxide Claisen condensation to form diketoester intermediate Not specified
2 Diketoester + Substituted hydrazine + AcOH (50 °C) Cyclization to 1,5-disubstituted pyrazole-3-carboxylate esters Not specified

Introduction of 3-Bromophenyl Group at N-1 Position

The 3-bromophenyl substituent at the N-1 position can be introduced by arylation of the pyrazole nitrogen or by using 3-bromophenylhydrazine derivatives in the cyclization step. Arylation methods include copper-catalyzed coupling reactions of pyrazole esters with aryl bromides under basic conditions (e.g., potassium carbonate) and CuI-diamine catalysis.

Alternatively, direct bromination of 1-methylpyrazole esters using tert-butyl nitrite and copper(II) bromide in acetonitrile at moderate temperatures (20–65 °C) has been reported to yield 5-bromo-1-methyl-1H-pyrazole-4-carboxylate derivatives, which can be further modified.

Step Reagents/Conditions Description Yield (%)
1 Pyrazole ester + 3-bromophenyl bromide + K2CO3 + CuI-diamine catalyst N-arylation of pyrazole nitrogen Not specified
2 5-Amino-1-methyl-1H-pyrazole-4-carboxylate + tert-butyl nitrite + CuBr2 in acetonitrile (20–65 °C) Bromination at C-5 position to obtain bromo-pyrazole ester 66–81%

Ester Hydrolysis and Functional Group Manipulations

Hydrolysis of the ethyl ester group to corresponding carboxylic acids or further amidation can be performed under basic conditions using sodium hydroxide or lithium hydroxide in mixed solvents such as tetrahydrofuran, water, and ethanol at room temperature or reflux. The esters can be recovered by acidification and extraction.

Step Reagents/Conditions Description Yield (%)
1 Ethyl ester + LiOH or NaOH in THF/H2O/EtOH, room temp or reflux Hydrolysis to carboxylic acid 91–92%

Summary of Key Preparation Steps

Step No. Reaction Type Starting Materials/Intermediates Conditions/Notes Yield (%)
1 Claisen condensation 1-Cyclopropylethan-1-one + Dimethyl oxalate Potassium tert-butoxide base Not specified
2 Pyrazole cyclization Diketoester + 3-bromophenylhydrazine or substituted hydrazine Acetic acid, 50 °C Not specified
3 N-Arylation (if needed) Pyrazole ester + 3-bromophenyl bromide K2CO3, CuI-diamine catalyst, reflux or 140 °C Not specified
4 Bromination (alternative) 5-Amino-1-methyl-1H-pyrazole-4-carboxylate tert-Butyl nitrite, CuBr2, acetonitrile, 20–65 °C 66–81
5 Ester hydrolysis Ethyl ester LiOH or NaOH, THF/H2O/EtOH, room temp or reflux 91–92
6 Purification Crystallization, column chromatography Silica gel chromatography with ethyl acetate/hexane High purity

Detailed Experimental Example (Literature-Based)

An example procedure for a related pyrazole ester synthesis is as follows:

  • A suspension of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (8.00 g, 34.3 mmol) in tetrahydrofuran (60 mL), water (20 mL), and ethanol (20 mL) was treated with lithium hydroxide monohydrate (3.17 g, 75.5 mmol) and stirred at room temperature for 4 hours. The solvents were removed under reduced pressure, and the residue was acidified to pH 2.5 with 6 N hydrochloric acid. Extraction with 2-methyltetrahydrofuran followed by drying and concentration yielded the carboxylic acid product in 92% yield.

  • For bromination, 5-amino-1-methyl-1H-pyrazole-4-carboxylate esters were treated with tert-butyl nitrite and copper(II) bromide in acetonitrile at 60–65 °C for 2–24 hours to yield the 5-bromo derivatives with yields ranging from 66% to 81%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under reflux conditions in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazole derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

    Ester Hydrolysis: The major product is the corresponding carboxylic acid derivative.

Scientific Research Applications

Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to target proteins or enzymes, while the pyrazole ring can interact with active sites through hydrogen bonding and π-π interactions. The cyclopropyl group may enhance the compound’s stability and bioavailability. Overall, the compound’s effects are mediated through its ability to modulate key biological processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate with analogous pyrazole derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (N1/C5) Key Properties/Applications Reference
This compound C₁₅H₁₅BrN₂O₂ 335.20 3-Bromophenyl / Cyclopropyl High steric hindrance; potential Keap1 inhibition
Ethyl 1-(3-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate (38) C₁₈H₁₅BrN₂O₂ 371.23 3-Bromophenyl / Phenyl Aromatic bulk; LC-MS purity >90%
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₁BrN₂O₂ 295.13 H / 4-Bromophenyl Simpler structure; lower molar mass
Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate C₁₂H₁₀BrFN₂O₂ 313.12 2-Bromophenyl / Fluorine Electron-withdrawing substituents; GHS safety data
Key Observations:
  • Substituent Position: The 3-bromophenyl group in the target compound contrasts with 4-bromo () and 2-bromo () analogs.
  • Cyclopropyl vs. Phenyl : The cyclopropyl group in the target compound introduces steric constraints and enhanced metabolic stability compared to the phenyl group in compound 38 (). This may reduce enzymatic degradation in vivo .
  • Safety Profiles : Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate () has documented safety data (GHS), whereas safety information for the 3-bromo analog is lacking, highlighting a research gap .

Crystallographic and Structural Validation

The SHELX system () is widely used for small-molecule crystallography, ensuring accurate structural determination. The cyclopropyl group’s conformation in the target compound would require precise refinement, achievable via SHELXL .

Biological Activity

Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN3O2C_{12}H_{12}BrN_{3}O_{2} with a molecular weight of approximately 303.15 g/mol. The compound features a pyrazole ring, which is known for its biological significance.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related pyrazole derivative demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone .

CompoundTNF-α Inhibition (%)Concentration (µM)
Dexamethasone76%1
Pyrazole Derivative85%10

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. A study on similar pyrazoles revealed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested using standard methods and showed promising results, indicating their potential as antimicrobial agents .

Bacterial StrainActivity Detected
Staphylococcus aureusPositive
Escherichia coliPositive

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. This compound is structurally similar to compounds that have shown moderate to potent antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma). One study reported that certain derivatives inhibited tubulin polymerization, suggesting a mechanism akin to known anticancer agents like combretastatin A-4 .

Cell LineIC50 (µM)Mechanism of Action
A549TBDTubulin polymerization inhibition
HT-1080TBDTubulin polymerization inhibition

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

Case Study 1: A derivative similar to this compound was tested in vivo for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound demonstrated significant reduction in edema compared to control groups .

Case Study 2: In another investigation, compounds derived from the same structural framework were assessed for their antibacterial efficacy against Klebsiella pneumoniae. Results indicated that specific substitutions on the pyrazole ring enhanced antibacterial activity significantly .

Q & A

Basic: What are the common synthetic routes for Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate?

Methodological Answer:
The synthesis typically involves a cyclocondensation reaction starting with ethyl acetoacetate, a bromophenyl hydrazine derivative, and cyclopropane-containing reagents. Key steps include:

  • Cyclization : Using agents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the pyrazole core.
  • Functionalization : Introducing the 3-bromophenyl and cyclopropyl groups via nucleophilic substitution or coupling reactions.
  • Characterization : Confirmation via IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (cyclopropyl protons at δ ~0.8–1.5 ppm), and mass spectrometry .

Basic: How is the structural elucidation of this compound performed experimentally?

Methodological Answer:
Structural confirmation relies on:

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., pyrazole ring planarity, cyclopropyl geometry) .
  • Spectroscopy :
    • IR : Identifies carbonyl (C=O) and C-Br stretches.
    • NMR : Assigns aromatic protons (δ ~7.0–8.0 ppm for bromophenyl) and cyclopropyl methylene groups.
  • Elemental analysis : Validates molecular formula (C₁₃H₁₃BrN₂O₂) .

Advanced: How can reaction conditions be optimized to improve regioselectivity in pyrazole ring formation?

Methodological Answer:
Regioselectivity is influenced by:

  • Temperature control : Higher temperatures (e.g., 120°C with POCl₃) favor cyclization over side reactions.
  • Catalysts : Lewis acids like ZnCl₂ or microwave-assisted synthesis enhance reaction efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yield .

Advanced: What computational methods are employed to predict electronic and spectroscopic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potential maps, and vibrational frequencies.
  • TD-DFT : Predicts UV-Vis absorption spectra by simulating electronic transitions (e.g., π→π* in the pyrazole ring).
  • Solvent effect modeling : COSMO-RS models correlate experimental emission spectra (e.g., 356 nm in DMSO) with solvent polarity .

Advanced: How does solvent polarity affect the compound’s photophysical properties?

Methodological Answer:
Solvent polarity alters emission spectra due to solvatochromism :

SolventPolarity IndexEmission λ (nm)
DMSOHigh356
EthanolModerate342
HexaneLow330
The redshift in polar solvents arises from stabilization of the excited-state dipole moment .

Advanced: How to address contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-validation : Combine X-ray crystallography (absolute conformation) with NMR/IR to resolve ambiguities.
  • Dynamic NMR : Detect rotational barriers in cyclopropyl groups at variable temperatures.
  • High-resolution MS : Resolve isotopic patterns (e.g., ⁷⁹Br/⁸¹Br splitting) to confirm molecular weight .

Advanced: What strategies are recommended for assessing preliminary toxicity profiles?

Methodological Answer:

  • In silico toxicity prediction : Use tools like ProTox-II or ADMET predictors to estimate LD₅₀ and hepatotoxicity.
  • In vitro assays : Test cytotoxicity in HEK-293 or HepG2 cells at varying concentrations (e.g., 1–100 µM).
  • Metabolic stability : Microsomal incubation (e.g., human liver microsomes) to assess CYP450-mediated degradation .

Advanced: How can substituent effects on biological activity be systematically studied?

Methodological Answer:

  • SAR studies : Synthesize analogs with varied substituents (e.g., replacing Br with Cl or CF₃).
  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorescence-based kinetic measurements.
  • Molecular docking : Simulate binding interactions with protein active sites (e.g., PyMOL, AutoDock) .

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